molecular formula C8H9NO3 B1586070 2-Ethoxynicotinic Acid CAS No. 35969-54-1

2-Ethoxynicotinic Acid

Cat. No.: B1586070
CAS No.: 35969-54-1
M. Wt: 167.16 g/mol
InChI Key: XCMJQQOMGWGGSI-UHFFFAOYSA-N
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Description

2-Ethoxynicotinic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, where an ethoxy group replaces one of the hydrogen atoms on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxynicotinic acid typically involves the ethylation of nicotinic acid. One common method is the reaction of nicotinic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is often subjected to distillation and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Ethoxynicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Ethoxynicotinic acid is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMJQQOMGWGGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371293
Record name 2-Ethoxynicotinic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35969-54-1
Record name 2-Ethoxynicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxypyridine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

A solution of potassium t-butoxide (44.9 g, 0.40 mol) in absolute ethanol (300 mL) was added slowly to a solution of 2-chloronicotinic acid (30 g, 0.19 mol) in ethanol (100 mL), and the reaction heated in a sealed vessel at 170° C. for 20 h. On cooling, the reaction mixture was concentrated under reduced pressure, the residue dissolved in water (200 mL) and acidified to pH 3 with aqueous hydrochloric acid. The aqueous solution was extracted with dichloromethane (4×200 mL), the organic phases combined, dried (Na2SO4) and concentrated under reduced pressure to afford the title compound (27.4 g, 16.4 mmol) as a white solid.
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of potassium ten-butoxide (44.9 g, 0.40 mol) in absolute ethanol (300 ml) was added slowly to a solution of 2-chloronicotinic acid (30 g, 0.19 mol) in ethanol (100 ml), and the reaction heated in a sealed vessel at 170° C. for 20 hours. The solvent was removed under reduced pressure, the residue dissolved in water (200 ml) and acidified to pH 3 with aqueous hydrochloric acid. The aqueous solution was extracted with dichloromethane (4×200 ml), the combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure to afford the title compound as a white solid (27.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butoxide
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of potassium t-butoxide (44.9 g, 0.40 mol) in absolute ethanol (300 ml) was added slowly to a solution of 2-chloronicotinic acid (30 g, 0.19 mol) in absolute ethanol (100 ml) and the reaction mixture heated in a sealed vessel at 170° C. for 20 hours, then allowed to cool. The resulting mixture was evaporated under reduced pressure, the residue dissolved in water (200 ml) and the solution acidified to pH 3 with hydrochloric acid and extracted with dichloromethane (4×200 ml). The combined extracts were dried (Na2SO4) and evaporated under reduced pressure to give the title compound (27.4 g, 41%) as a white solid. δ (CDCl3): 1.53 (3H, t), 4.69 (2H, q), 7.13 (1H, m), 8.37 (1H, d), 8.48 (1H, d).
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
41%

Synthesis routes and methods IV

Procedure details

A solution of sodium ethoxide (14.2 mL) was added to a solution of 2-chloronicotinic acid (2.00 g) in ethanol (13 mL). The mixture was heated in a sealed vessel at 170° C. for 2 days. After cooling, the mixture was concentrated in vacuo and the residue taken in water and acidified with hydrochloric acid to pH 3. The precipitated solids were collected by filtration and washed with water to obtain the title compound (1.32 g) having the following physical data.
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-ethoxynicotinic acid contribute to the formation of complex structures with copper(II) ions?

A1: this compound acts as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its carboxylate group and nitrogen atom. In the reported studies, 2-ENA forms complexes with copper(II) ions, resulting in diverse structural motifs. For example, in the presence of phenanthroline, 2-ENA forms a mononuclear complex with a coordinated water molecule and nitrate ion []. The carboxylate group of 2-ENA can bridge copper ions, leading to the formation of ladder-like chains in the presence of 4,4′-bipyridine [].

Q2: What is the influence of the carboxylate geometry of this compound on the resulting copper(II) complexes?

A2: The geometry of the carboxylate group in 2-ENA plays a crucial role in dictating the final structure of the copper(II) complexes. When compared with 4,5-dihydroxybenzene-1,3-disulfonic acid, another carboxylate ligand, 2-ENA leads to the formation of distinct hydrogen bonding patterns and ultimately different 3D motifs within the crystal structures []. This highlights how subtle differences in ligand geometry can significantly impact the supramolecular assembly of metal-organic frameworks.

Q3: Are there any insights into the magnetic properties of copper(II) complexes incorporating this compound?

A3: Magnetic studies on a dinuclear copper(II) complex containing 2-methoxynicotinic acid, a close analogue of 2-ENA, revealed overall antiferromagnetic interactions between the adjacent copper(II) ions []. While not directly investigated in the provided literature, it's plausible that similar magnetic behavior might be observed in copper(II) complexes incorporating 2-ENA due to the similarities in their coordination modes and bridging capabilities. Further research is needed to confirm this hypothesis.

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